molecular formula C21H21Cl2NO3 B1359633 3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-31-7

3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No. B1359633
M. Wt: 406.3 g/mol
InChI Key: FULNRELXHBQBEF-UHFFFAOYSA-N
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Description

“3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a chemical compound with the molecular formula C21H21Cl2NO312. It is used in various scientific and industrial applications12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through complex organic reactions involving multiple steps3.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H21Cl2NO312. This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms12.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, like other organic compounds, it likely undergoes various types of reactions, including substitution, addition, and elimination reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound6.


Scientific Research Applications

Antitubercular Drug Research

3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is structurally related to the antitubercular drug candidate benzothiazinone (BTZ043) which targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase. In a study, 240 clinical isolates of Mycobacterium tuberculosis from European hospitals were surveyed for mutations in the dprE1 gene and susceptibility to benzothiazinones. All strains were found susceptible, establishing a baseline prior to the clinical trials of BTZ043 (Pasca et al., 2010).

Environmental and Health Impact Studies

Benzophenone-3, a compound structurally related to 3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, is commonly used in sunscreens and other consumer products. Several studies have investigated its environmental occurrence, potential impact on aquatic ecosystems, and health implications. Key findings include:

  • BP-3 is lipophilic, photostable, and bioaccumulative, raising concerns about its potential endocrine-disrupting capacity and ecological impact (Kim & Choi, 2014).
  • Concentrations of BP-3 and its derivatives have been detected in various environmental samples and human biospecimens, indicating widespread exposure (Mortensen et al., 2014).
  • A study on the South Korean population highlighted the presence and demographic association of BP concentrations in urine samples, underscoring the necessity of understanding exposure sources and potential health risks (Kang et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and storage procedures should always be followed to ensure safety1.


Future Directions

The future directions for the use of this compound would depend on ongoing research and development efforts. Given its complex structure, it may have potential applications in various fields, including pharmaceuticals, materials science, and chemical engineering5.


Please note that this is a general analysis based on the limited information available. For a more detailed and specific analysis, please refer to the relevant scientific literature and safety data sheets123546.


properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-2-15(10-16)14-24-6-4-21(5-7-24)26-8-9-27-21/h1-3,10-13H,4-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULNRELXHBQBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643335
Record name (3,5-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

CAS RN

898762-31-7
Record name (3,5-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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